![molecular formula C17H24N2O6 B1327069 (1-{[(3,4,5-Trimethoxyphenyl)amino]-carbonyl}piperidin-4-YL)essigsäure CAS No. 1142202-68-3](/img/structure/B1327069.png)

(1-{[(3,4,5-Trimethoxyphenyl)amino]-carbonyl}piperidin-4-YL)essigsäure

Übersicht

Beschreibung

Synthesis Analysis

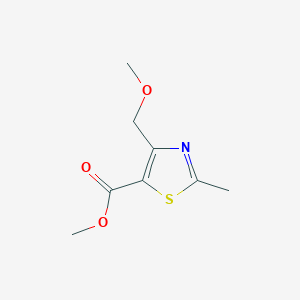

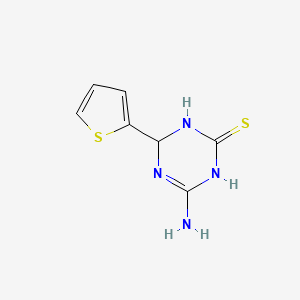

The synthesis of this compound involves coupling aromatic acid chlorides with Piperazin-1-yl (3,4,5-trimethoxyphenyl)methanone in the presence of triethylamine base . This reaction yields trimethoxyphenyl piperazine derivatives (3a-j). These derivatives exhibit antifungal activity and moderate antibacterial activity .

Wissenschaftliche Forschungsanwendungen

Krebsforschung

Die Trimethoxyphenyl (TMP)-Funktionsgruppe, die Teil der Verbindung ist, an der Sie interessiert sind, ist bekannt als Kernstruktur in vielen biologisch aktiven Molekülen mit Antikrebsaktivität. Neuartige Derivate von TMP wurden synthetisiert und auf ihre potenzielle Antikrebsaktivität hin untersucht . Dies deutet darauf hin, dass Ihre Verbindung für ähnliche Anwendungen in der Krebsforschung untersucht werden könnte, insbesondere bei der Entwicklung neuer Antikrebsmedikamente.

Entwicklung von Beruhigungsmitteln

3,4,5-Trimethoxyzimtsäure (TMCA), die eine ähnliche Struktur wie Ihre Verbindung aufweist, wurde aus der Wurzel von Polygala tenuifolia Willd. isoliert. und in ostasiatischen Ländern als traditionelles Beruhigungsmittel verwendet . Die Forschung an Ihrer Verbindung könnte auf die Entwicklung von Beruhigungsmitteln ausgedehnt werden, wobei ihre strukturellen Ähnlichkeiten mit TMCA genutzt werden.

Synthese von antiviralen Medikamenten

Verbindungen mit geeignet substituierten Arylgruppen, wie z. B. TMP, haben eine inhibitorische Aktivität gegen Viren gezeigt . Die Verbindung könnte auf ihre potenzielle Verwendung bei der Synthese von antiviralen Medikamenten untersucht werden, insbesondere angesichts der Bedeutung von Strukturvariationen zur Verbesserung der antiviralen Eigenschaften.

Synthese von bioaktiven Molekülen

Die TMP-Gruppe ist ein wertvoller Kern verschiedener bioaktiver Moleküle, die in Naturprodukten oder synthetischen Verbindungen vorkommen . Die Forschung an Ihrer Verbindung könnte sich auf die Synthese neuer bioaktiver Moleküle konzentrieren, die mehreren therapeutischen Zwecken dienen können.

Wirkmechanismus

Target of Action

Compounds containing the trimethoxyphenyl (tmp) group, which is a part of the structure of this compound, have been known to exhibit diverse bioactivity effects . They have shown notable anti-cancer effects by effectively inhibiting various targets such as tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), histone lysine-specific demethylase 1 (HLSD1), activin receptor-like kinase-2 (ALK2), P-glycoprotein (P-gp), and platelet-derived growth factor receptor β .

Mode of Action

It can be inferred from the known actions of tmp-bearing compounds that this compound may interact with its targets, leading to changes in their function .

Biochemical Pathways

Tmp-bearing compounds have been associated with a wide range of biomedical applications, indicating that they may affect multiple biochemical pathways .

Result of Action

Tmp-bearing compounds have demonstrated significant efficacy against various conditions, indicating that this compound may have similar effects .

Biochemische Analyse

Biochemical Properties

(1-{[(3,4,5-Trimethoxyphenyl)amino]-carbonyl}piperidin-4-YL)acetic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, including tubulin, heat shock protein 90, thioredoxin reductase, and histone lysine-specific demethylase 1 . These interactions are crucial for its bioactivity, as the compound can inhibit or modulate the activity of these biomolecules. For instance, its interaction with tubulin inhibits tubulin polymerization, which is essential for cell division and has implications in cancer treatment .

Cellular Effects

The effects of (1-{[(3,4,5-Trimethoxyphenyl)amino]-carbonyl}piperidin-4-YL)acetic acid on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to inhibit cell proliferation and induce apoptosis in cancer cells by disrupting the microtubule network . Additionally, it can modulate the expression of genes involved in cell cycle regulation and apoptosis, further contributing to its anti-cancer properties .

Molecular Mechanism

At the molecular level, (1-{[(3,4,5-Trimethoxyphenyl)amino]-carbonyl}piperidin-4-YL)acetic acid exerts its effects through several mechanisms. It binds to the colchicine binding site on tubulin, preventing tubulin polymerization and disrupting the microtubule network . This inhibition of tubulin polymerization leads to cell cycle arrest and apoptosis in cancer cells. Additionally, the compound can inhibit heat shock protein 90, which is involved in the stabilization and function of several oncogenic proteins . By inhibiting this protein, the compound can destabilize and degrade these oncogenic proteins, further contributing to its anti-cancer effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of (1-{[(3,4,5-Trimethoxyphenyl)amino]-carbonyl}piperidin-4-YL)acetic acid can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under physiological conditions, allowing for sustained bioactivity . Prolonged exposure to the compound can lead to the development of resistance in cancer cells, necessitating the use of combination therapies to maintain its efficacy .

Dosage Effects in Animal Models

The effects of (1-{[(3,4,5-Trimethoxyphenyl)amino]-carbonyl}piperidin-4-YL)acetic acid vary with different dosages in animal models. At low doses, the compound can effectively inhibit tumor growth without causing significant toxicity . At higher doses, it can induce toxic effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of optimizing the dosage to achieve the desired therapeutic effects while minimizing adverse effects .

Metabolic Pathways

(1-{[(3,4,5-Trimethoxyphenyl)amino]-carbonyl}piperidin-4-YL)acetic acid is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which is responsible for its metabolism and clearance from the body . The compound can also affect metabolic flux and metabolite levels, influencing cellular energy production and biosynthesis . These interactions are crucial for understanding the compound’s pharmacokinetics and optimizing its therapeutic use .

Transport and Distribution

The transport and distribution of (1-{[(3,4,5-Trimethoxyphenyl)amino]-carbonyl}piperidin-4-YL)acetic acid within cells and tissues are mediated by various transporters and binding proteins. The compound can be actively transported into cells via specific transporters, allowing for its accumulation in target tissues . Additionally, binding proteins can facilitate its distribution within the cell, ensuring its localization to specific subcellular compartments .

Subcellular Localization

The subcellular localization of (1-{[(3,4,5-Trimethoxyphenyl)amino]-carbonyl}piperidin-4-YL)acetic acid is essential for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, its localization to the microtubule network is crucial for its ability to inhibit tubulin polymerization and disrupt cell division . Understanding the subcellular localization of the compound can provide insights into its mechanism of action and potential therapeutic applications .

Eigenschaften

IUPAC Name |

2-[1-[(3,4,5-trimethoxyphenyl)carbamoyl]piperidin-4-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N2O6/c1-23-13-9-12(10-14(24-2)16(13)25-3)18-17(22)19-6-4-11(5-7-19)8-15(20)21/h9-11H,4-8H2,1-3H3,(H,18,22)(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLESGQAYNPXJJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)NC(=O)N2CCC(CC2)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301157582 | |

| Record name | 4-Piperidineacetic acid, 1-[[(3,4,5-trimethoxyphenyl)amino]carbonyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301157582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1142202-68-3 | |

| Record name | 4-Piperidineacetic acid, 1-[[(3,4,5-trimethoxyphenyl)amino]carbonyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1142202-68-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Piperidineacetic acid, 1-[[(3,4,5-trimethoxyphenyl)amino]carbonyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301157582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2-(Methylthio)-4-oxo-4,5-dihydro-1,3-thiazol-5-yl]acetic acid](/img/structure/B1327006.png)

![[2-(Ethylthio)-4-oxo-4,5-dihydro-1,3-thiazol-5-yl] acetic acid](/img/structure/B1327007.png)

![[2-(Isopropylthio)-4-oxo-4,5-dihydro-1,3-thiazol-5-yl]acetic acid](/img/structure/B1327008.png)

![{[2-(4-Methoxyphenyl)-5-methyl-1,3-oxazol-4-YL]-methyl}amine](/img/structure/B1327011.png)